molecular formula C18H22N2 B8139578 (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B8139578
M. Wt: 266.4 g/mol
InChI Key: LWMFIMXQOJYJRC-ROUUACIJSA-N
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Description

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials such as benzaldehyde and pyrrolidine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Coupling Reaction: The chiral intermediate is then coupled with pyrrolidine under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.

    Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenyl groups allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    1,2-Diphenylethane: Lacks the pyrrolidine ring, resulting in different reactivity and applications.

    2-(Pyrrolidin-1-yl)ethanamine: Lacks the phenyl groups, leading to different chemical behavior and uses.

Uniqueness

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to its chiral nature and the presence of both phenyl groups and a pyrrolidine ring. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFIMXQOJYJRC-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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